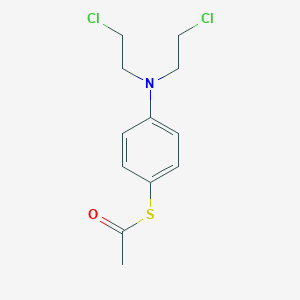
ACETIC ACID, THIO-, S-ESTER with 4-(BIS(2-CHLOROETHYL)AMINO)BENZENE THIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, thio-, S-ester with 4-(bis(2-chloroethyl)amino)benzene thiol is a chemical compound used in scientific research. It is commonly referred to as ACBC and is used as a cross-linking agent in the synthesis of polymers and biomaterials. ACBC is a versatile compound that has a wide range of applications in various fields, including drug delivery, tissue engineering, and regenerative medicine.
Mecanismo De Acción
ACBC works by forming covalent bonds between molecules, which results in the formation of a cross-linked network. This network provides mechanical stability and improved durability to the synthesized polymers and biomaterials. ACBC is also known to have antioxidant properties, which can protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
ACBC has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it is important to note that the long-term effects of ACBC on human health are not well understood. Studies have shown that ACBC can promote cell growth and differentiation, making it a promising compound for tissue engineering and regenerative medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACBC in lab experiments is its versatility. It can be used in a wide range of applications, from drug delivery to tissue engineering. ACBC is also relatively easy to synthesize and is cost-effective. However, one of the main limitations of ACBC is its potential toxicity. It is important to use caution when handling ACBC and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on ACBC. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the long-term effects of ACBC on human health. Additionally, there is potential for the development of new applications for ACBC in fields such as nanotechnology and biotechnology.
Conclusion:
In conclusion, ACBC is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers and biomaterials. ACBC has low toxicity and is generally considered safe for use in lab experiments. However, it is important to use caution when handling ACBC and to follow proper safety protocols. There are several future directions for research on ACBC, including the development of new synthesis methods and the investigation of its long-term effects on human health.
Métodos De Síntesis
ACBC is synthesized by reacting 4-(bis(2-chloroethyl)amino)benzene thiol with acetic anhydride in the presence of a catalyst. The reaction yields ACBC as a white crystalline solid. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
Aplicaciones Científicas De Investigación
ACBC is widely used in scientific research as a cross-linking agent for the synthesis of polymers and biomaterials. It is used in drug delivery systems to improve the bioavailability and efficacy of drugs. ACBC is also used in tissue engineering to promote cell growth and differentiation. In regenerative medicine, ACBC is used to create scaffolds that support tissue regeneration.
Propiedades
Número CAS |
1507-07-9 |
|---|---|
Nombre del producto |
ACETIC ACID, THIO-, S-ESTER with 4-(BIS(2-CHLOROETHYL)AMINO)BENZENE THIOL |
Fórmula molecular |
C12H15Cl2NOS |
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate |
InChI |
InChI=1S/C12H15Cl2NOS/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 |
Clave InChI |
GVROKRSHIHCKSO-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canónico |
CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
Otros números CAS |
1507-07-9 |
Sinónimos |
Thioacetic acid S-[p-[bis(2-chloroethyl)amino]phenyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




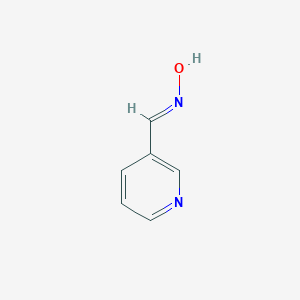
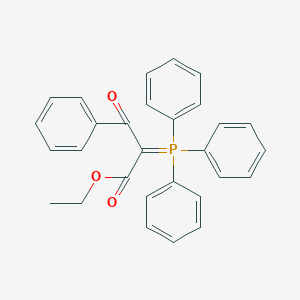
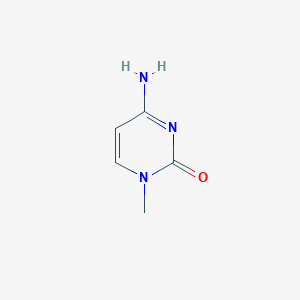
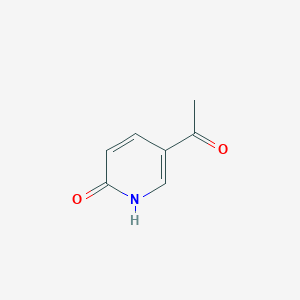
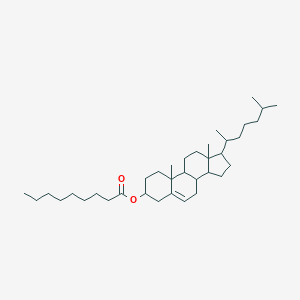
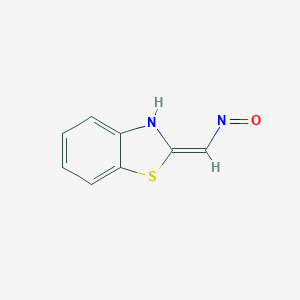
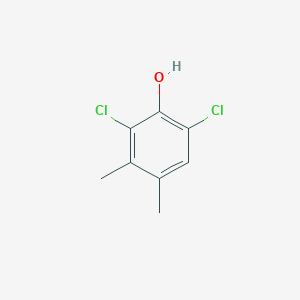
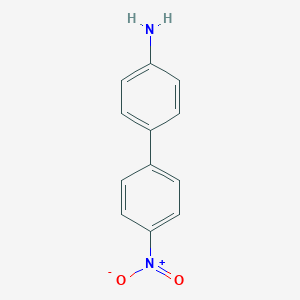
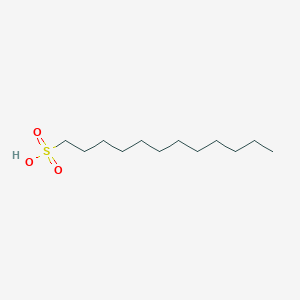
![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)
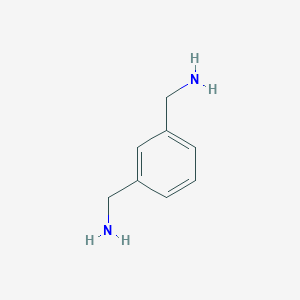
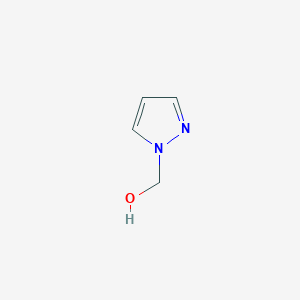
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)